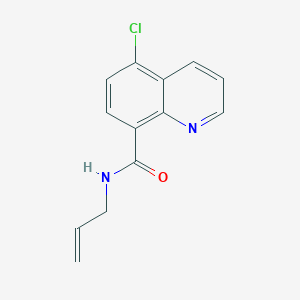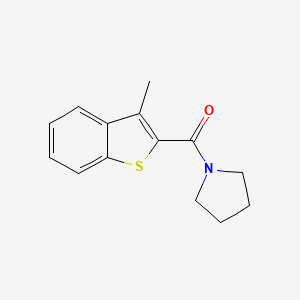
2,4,5-trimethyl-N-(2-methylpropyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trimethyl-N-(2-methylpropyl)furan-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and function of B cells, which are a type of immune cell that produces antibodies. Inhibition of BTK has been shown to have therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Wirkmechanismus
TAK-659 selectively inhibits BTK, which is a key enzyme in the B cell signaling pathway. BTK plays a crucial role in B cell development, activation, and survival. Inhibition of BTK leads to the inhibition of B cell activation and proliferation, which can result in the reduction of antibody production and inflammation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit BTK activity, reduce inflammation, and induce cell death in cancer cells. TAK-659 has also been shown to reduce joint destruction and improve lung function in preclinical models of rheumatoid arthritis and COPD.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 is its selectivity for BTK. This selectivity reduces the risk of off-target effects and toxicity. TAK-659 has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of TAK-659 is its limited solubility, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on TAK-659. One direction is the development of TAK-659 as a therapeutic agent for cancer, autoimmune disorders, and inflammatory conditions. Clinical trials are currently ongoing to evaluate the safety and efficacy of TAK-659 in these diseases. Another direction is the investigation of the role of BTK in other diseases, such as Alzheimer's disease and multiple sclerosis. Finally, the development of new BTK inhibitors with improved pharmacokinetic properties and solubility is an area of active research.
Synthesemethoden
The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of 2,4,5-trimethylfuran-3-carboxylic acid with a tert-butoxycarbonyl (Boc) group. The resulting compound is then reacted with 2-methylpropylamine to form the amide intermediate. The Boc group is then removed, and the resulting compound is further reacted with various reagents to form the final product, TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models and has shown promising results in various disease models. In cancer, BTK inhibition has been shown to have therapeutic benefits in B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has been shown to inhibit BTK activity in CLL and MCL cell lines and to induce cell death. In autoimmune disorders, BTK inhibition has been shown to be effective in treating rheumatoid arthritis and systemic lupus erythematosus. TAK-659 has been shown to reduce inflammation and joint destruction in preclinical models of rheumatoid arthritis. In inflammatory conditions, BTK inhibition has been shown to be effective in treating asthma and chronic obstructive pulmonary disease (COPD). TAK-659 has been shown to reduce airway inflammation and improve lung function in preclinical models of asthma and COPD.
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-N-(2-methylpropyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-7(2)6-13-12(14)11-8(3)9(4)15-10(11)5/h7H,6H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPCNXLAHJDYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NCC(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
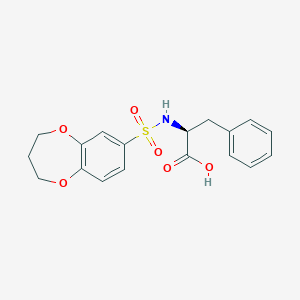

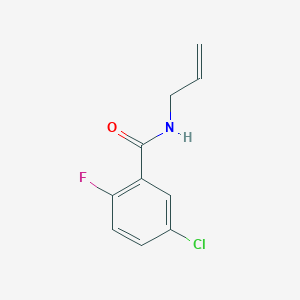
![[1-[(1,1-dioxothiolan-3-yl)-methylamino]-1-oxopropan-2-yl] 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate](/img/structure/B7502673.png)

![1-Methyl-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyrimidine-2,4-dione](/img/structure/B7502688.png)
![3,3-Dimethyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7502706.png)
![1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7502712.png)
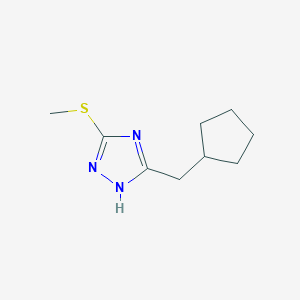
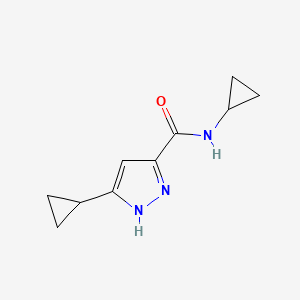
![2-[(7-Acetamido-2-oxochromen-4-yl)methylsulfanyl]benzoic acid](/img/structure/B7502724.png)
